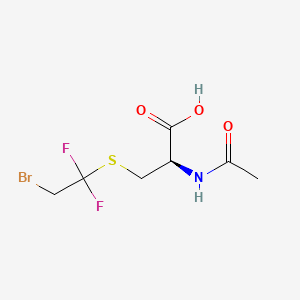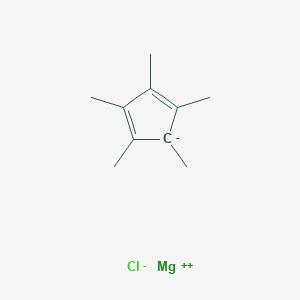
magnesium;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;chloride is an organometallic compound that features a magnesium center coordinated to a 1,2,3,4,5-pentamethylcyclopenta-1,3-diene ligand and a chloride ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;chloride typically involves the reaction of 1,2,3,4,5-pentamethylcyclopenta-1,3-diene with a magnesium source, such as magnesium chloride. The reaction is often carried out in an inert atmosphere to prevent oxidation and moisture interference. The process may involve the use of solvents like tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Magnesium;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;chloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of magnesium.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: The chloride ion can be substituted with other ligands, leading to the formation of new organometallic complexes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong oxidizing agents, reducing agents like lithium aluminum hydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure stability and prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield magnesium oxides, while substitution reactions can produce a variety of organometallic complexes with different ligands.
Scientific Research Applications
Magnesium;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;chloride has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a catalyst in various chemical reactions.
Biology: The compound’s unique properties make it useful in studying biological processes that involve metal ions.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in drug development.
Industry: It is used in the production of advanced materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism by which magnesium;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;chloride exerts its effects involves the coordination of the magnesium center with the ligand and chloride ion. This coordination affects the compound’s reactivity and stability, influencing its behavior in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Bis(pentamethylcyclopentadienyl)magnesium: This compound features two 1,2,3,4,5-pentamethylcyclopenta-1,3-diene ligands coordinated to a magnesium center.
Pentamethylcyclopentadienylrhodium(III) chloride dimer: This compound involves a rhodium center coordinated to 1,2,3,4,5-pentamethylcyclopenta-1,3-diene ligands and chloride ions.
Uniqueness
Magnesium;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;chloride is unique due to its specific coordination environment and the presence of both a magnesium center and a chloride ion. This combination imparts distinct reactivity and stability characteristics, making it valuable for specific applications in chemistry and industry.
Properties
CAS No. |
74430-27-6 |
|---|---|
Molecular Formula |
C10H15ClMg |
Molecular Weight |
194.98 g/mol |
IUPAC Name |
magnesium;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;chloride |
InChI |
InChI=1S/C10H15.ClH.Mg/c1-6-7(2)9(4)10(5)8(6)3;;/h1-5H3;1H;/q-1;;+2/p-1 |
InChI Key |
FRZUIZDDAZZERP-UHFFFAOYSA-M |
Canonical SMILES |
C[C-]1C(=C(C(=C1C)C)C)C.[Mg+2].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[2-[4-[4-[[4-amino-6-(3-aminopropylamino)-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14433984.png)

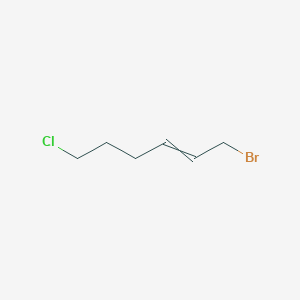

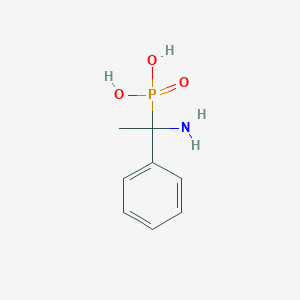
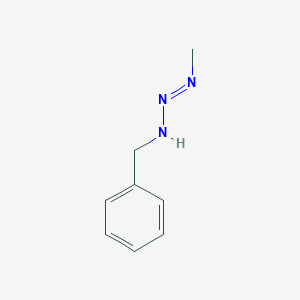
![4,4'-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]dibenzoic acid](/img/structure/B14434029.png)
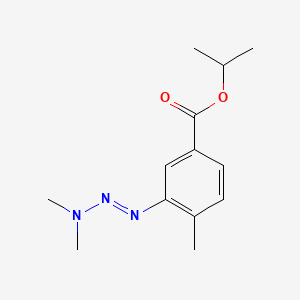
![1-{[3-(Trifluoromethyl)phenyl]methyl}aziridine-2-carbonitrile](/img/structure/B14434052.png)
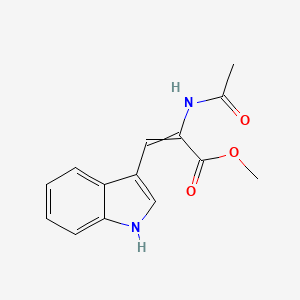
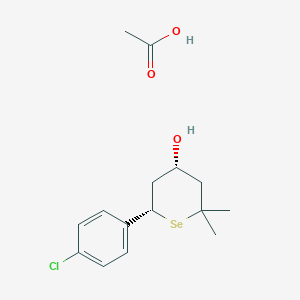
![N-(2-Hydroxyethyl)-N'-[1-(4-methoxyphenyl)ethyl]-N-methylthiourea](/img/structure/B14434069.png)

